molecular formula C37H48Cl2N4O B606878 Cyanine7 hydrazide CAS No. 2183440-61-9

Cyanine7 hydrazide

Cat. No.: B606878
CAS No.: 2183440-61-9
M. Wt: 635.72
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine7 hydrazide is a hydrazide derivative of Cyanine7, a near-infrared (NIR) fluorescent dye. This compound is part of the heptamethine cyanine dye family, known for their unique photophysical properties, including high quantum yield and long absorption wavelengths. This compound is particularly valued for its ability to increase quantum yield by 20% compared to its parent structure, making it an excellent choice for various imaging applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanine7 hydrazide is synthesized through the reaction of Cyanine7 with hydrazine derivatives. The process typically involves the following steps:

    Formation of Cyanine7: Cyanine7 is synthesized by condensing two indole derivatives with a polymethine bridge.

    Hydrazide Formation: The Cyanine7 compound is then reacted with hydrazine or its derivatives under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of Cyanine7 are synthesized and purified.

    Hydrazide Conversion: The purified Cyanine7 is then reacted with hydrazine derivatives in large reactors, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Cyanine7 hydrazide undergoes several types of chemical reactions, including:

    Condensation Reactions: Reacts with aldehydes and ketones to form stable hydrazone products.

    Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the hydrazide group.

Common Reagents and Conditions:

    Aldehydes and Ketones: Reacts smoothly with these compounds in polar organic solvents like DMF or DMSO.

    Oxidizing Agents: Can be oxidized under specific conditions to form various oxidized derivatives.

Major Products:

    Hydrazones: Formed from the reaction with aldehydes and ketones.

    Oxidized Derivatives: Formed under oxidative conditions.

Scientific Research Applications

Cyanine7 hydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent marker for various chemical reactions and processes.

    Biology: Employed in bioimaging and labeling of biomolecules, including proteins and nucleic acids.

    Medicine: Utilized in cancer theranostics for tumor detection and treatment through near-infrared fluorescence imaging, photothermal therapy, and photodynamic therapy.

    Industry: Applied in the development of advanced imaging techniques and diagnostic tools.

Mechanism of Action

Cyanine7 hydrazide is compared with other similar compounds, such as Cyanine7.5 hydrazide. The key differences include:

    Spectral Properties: Cyanine7.5 hydrazide has a higher quantum yield and different excitation/emission wavelengths compared to this compound.

    Applications: Both compounds are used in similar applications, but Cyanine7.5 hydrazide is particularly useful for in vivo imaging due to its higher fluorescence quantum yield.

Comparison with Similar Compounds

  • Cyanine7.5 hydrazide
  • Indocyanine green (ICG)
  • Other heptamethine cyanine dyes

Properties

CAS No.

2183440-61-9

Molecular Formula

C37H48Cl2N4O

Molecular Weight

635.72

IUPAC Name

N/A

SMILES

CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(N[NH3+])=O)C5=CC=CC=C51.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7 hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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